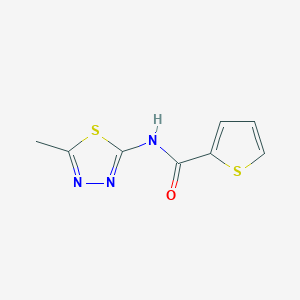

N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene ring linked via a carboxamide group to a 5-methyl-1,3,4-thiadiazole moiety. The compound’s synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with substituted 1,3,4-thiadiazol-2-amine intermediates under standard amide-forming conditions .

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS2/c1-5-10-11-8(14-5)9-7(12)6-3-2-4-13-6/h2-4H,1H3,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCDXGDHKSPKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with thiophene-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

Biological Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide exhibits a range of biological activities:

Anticancer Activity

Research indicates that compounds containing the thiadiazole framework have shown significant anticancer properties. For instance, studies have demonstrated that derivatives of this compound can inhibit various cancer cell lines through mechanisms such as:

- Enzyme Inhibition : It acts as an inhibitor for kinases involved in cancer progression.

- DNA Interference : The compound disrupts DNA replication processes in both bacterial and cancer cells.

In a study published in Nature (2022), it was found that similar thiadiazole compounds exhibited potent activity against multiple human cancer cell lines, demonstrating their potential as therapeutic agents against malignancies .

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties against various pathogens. The presence of the thiadiazole ring enhances its ability to disrupt microbial cell functions. In vitro studies have shown effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

There is ongoing research into the anti-inflammatory properties of this compound. Preliminary studies suggest that it may inhibit pathways involved in inflammation, thus offering potential therapeutic benefits in treating inflammatory diseases.

Industrial Applications

Beyond biological applications, this compound finds utility in various industrial applications:

- Material Science : It can be used in the development of new materials with specific properties such as conductivity or fluorescence.

- Agrochemicals : Thiadiazole derivatives are widely used in agrochemical formulations as pesticides due to their biological activity against pests .

Case Study 1: Anticancer Screening

A study conducted on a series of thiadiazole derivatives showed that compounds similar to this compound displayed broad-spectrum activity against cancer cell lines. The study utilized the NCI-60 human cancer cell line panel to evaluate the efficacy of these compounds .

Case Study 2: Antimicrobial Activity Assessment

In another research project focusing on antimicrobial activity, derivatives of this compound were tested against common pathogens. Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial potential .

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to cell death.

Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression at the G2/M phase.

Antifungal Activity: Interferes with fungal cell membrane integrity and inhibits ergosterol synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thiadiazole-carboxamide derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Thiadiazole-Carboxamide Derivatives

Antimicrobial Activity

- Nitrothiophene Analogs : Compounds such as N-(4-(3-fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 13) show narrow-spectrum antibacterial effects, with potency attributed to the electron-withdrawing nitro group enhancing target binding .

Enzyme Inhibition

Physicochemical and Pharmacokinetic Properties

- Solubility : Tetrahydrofuran-containing analogs (e.g., N-(5-methyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide) exhibit improved aqueous solubility due to reduced aromaticity .

- Metabolic Stability : Ethyl and pyrrolidine substituents (e.g., N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide) may enhance metabolic stability by blocking cytochrome P450 oxidation .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C7H5N3OS3

- CAS Number : 722483-40-1

- Molecular Weight : 243.33 g/mol

- Purity : 95% .

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with thiadiazole-containing compounds. Specific methods include:

- Reagents : The reaction often utilizes thiophene-2-carboxylic acid derivatives and 5-methylthiadiazole in the presence of coupling agents.

- Conditions : Reactions are generally conducted in organic solvents such as dichloromethane at room temperature or under reflux conditions to enhance yield and purity .

Anticancer Properties

Recent studies have demonstrated that derivatives of thiadiazoles, including this compound, exhibit potent anticancer activity against various human cancer cell lines. The mechanisms underlying this activity include:

- Cell Cycle Arrest and Apoptosis : Compounds in this class have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting programmed cell death .

| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | 0.28 | Induction of apoptosis |

| A549 (lung cancer) | 0.52 | Inhibition of tubulin polymerization |

| MCF-7 (breast cancer) | 0.30 | Targeting DNA replication |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains and fungi:

- Mechanism : The compound may inhibit key enzymes involved in microbial metabolism or disrupt cell wall synthesis.

- Comparative Efficacy : In vitro tests have shown that it is effective against resistant strains of bacteria compared to conventional antibiotics .

Study on Antitumor Activity

A study published in MDPI evaluated a series of thiadiazole derivatives for their anticancer potential against HepG2 and A549 cell lines. The results indicated that the most potent compounds had IC50 values significantly lower than those of standard chemotherapeutics like cisplatin, suggesting a promising therapeutic index for these derivatives .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer progression. For instance, docking with dihydrofolate reductase revealed favorable interactions that could explain the observed anticancer effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via amidation between thiophene-2-carbonyl chloride and 5-methyl-1,3,4-thiadiazol-2-amine. A reflux setup in acetonitrile (1–3 hours) is commonly used, similar to the synthesis of N-(2-nitrophenyl)thiophene-2-carboxamide . Standardization involves monitoring reaction progress via TLC and optimizing solvent polarity (e.g., acetonitrile vs. DMF) to improve yield. Crystallization from ethanol/water mixtures (4:1) is effective for purification, as seen in analogous thiophene carboxamide derivatives .

Q. How can spectroscopic techniques (IR, NMR, MS) validate the structural integrity of this compound?

- Methodological Answer :

- IR : Confirm NH (3200–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C=S (650–750 cm⁻¹) stretches .

- ¹H NMR : Identify thiophene protons (δ 6.8–7.5 ppm) and methyl groups on the thiadiazole ring (δ 2.5–3.0 ppm). For example, in similar compounds, the NH proton appears as a singlet at δ 10.5–11.0 ppm .

- MS : Look for molecular ion peaks (e.g., m/z 293 for C₉H₇N₃OS₂) and fragmentation patterns consistent with thiadiazole-thiophene cleavage .

Q. What crystallographic data are available for related compounds, and how do they inform structural analysis?

- Methodological Answer : Single-crystal X-ray diffraction of N-(2-nitrophenyl)thiophene-2-carboxamide revealed dihedral angles between the thiophene and aromatic rings (8.5–13.5°), which influence molecular packing via weak C–H⋯O/S interactions . For the target compound, analogous dihedral angles and hydrogen-bonding motifs (e.g., S(6) ring motifs) should be analyzed to predict supramolecular behavior .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of antimicrobial activity in this compound?

- Methodological Answer : Modifications to the thiadiazole and thiophene rings significantly impact bioactivity. For example:

- Thiadiazole substituents : Introducing electron-withdrawing groups (e.g., Cl, NO₂) enhances antimicrobial potency, as seen in nitazoxanide derivatives .

- Thiophene functionalization : Adding methyl groups improves lipophilicity and membrane penetration, while bulky substituents may reduce activity due to steric hindrance .

- Testing protocol : Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a control .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase or fungal CYP51 .

- ADMET prediction : Tools like SwissADME estimate logP (target ~3.5 for optimal absorption), bioavailability scores, and P-glycoprotein substrate likelihood .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess redox stability and reactivity .

Q. How can contradictory biological data across studies be resolved?

- Methodological Answer :

- Standardize assays : Ensure consistent inoculum size (e.g., 1×10⁶ CFU/mL) and incubation time (18–24 hours) .

- Control for solvent effects : DMSO concentrations >1% can inhibit microbial growth, skewing results .

- Structural verification : Re-examine NMR and HRMS data to confirm compound purity; impurities like unreacted starting materials may cause variability .

Q. What strategies improve synthetic yield in multi-step pathways involving thiadiazole-thiophene hybrids?

- Methodological Answer :

- Stepwise optimization : Isolate intermediates (e.g., 5-methyl-1,3,4-thiadiazol-2-amine) and characterize them before proceeding to amidation .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acyl transfer in amide bond formation .

- Workup refinement : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediates, followed by recrystallization for the final product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.